molecular formula C17H15FN2O2S B2747514 N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 868368-79-0

N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2747514
CAS No.: 868368-79-0
M. Wt: 330.38
InChI Key: SFTWKWIZGFFUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a synthetic benzothiazole derivative offered for research use in chemical biology and drug discovery. This compound is of significant interest in medicinal chemistry due to the established biological profile of the benzothiazole scaffold, which is known to exhibit a diverse range of pharmacological activities . Benzothiazole derivatives have been extensively investigated for their potent anti-tumor properties. Structural analogs of this core have demonstrated promising cytotoxicity against a panel of human cancer cell lines, including non-small cell lung cancer (A549, H1299) and epidermoid carcinoma (A431), by influencing critical pathways such as AKT and ERK, and by promoting apoptosis and cell cycle arrest . Furthermore, some benzothiazole-based compounds have shown dual-action potential by also modulating key inflammatory cytokines like IL-6 and TNF-α, which play a role in the tumor microenvironment . In neuroscience research, certain N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These compounds act as negative allosteric modulators, providing researchers with valuable pharmacological tools to probe the poorly understood physiological functions of this receptor . The structural features of this compound, including the fluorobenzothiazole and isopropoxybenzamide groups, are designed to enhance its lipophilicity and potential for interacting with biological targets. This product is intended for research purposes only and is not designed for human therapeutic or diagnostic use.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-10(2)22-12-8-6-11(7-9-12)16(21)20-17-19-15-13(18)4-3-5-14(15)23-17/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTWKWIZGFFUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via acid-catalyzed cyclization, where urea acts as a carbonyl source. Sulfuric acid facilitates protonation of the urea, generating an electrophilic species that reacts with the thiol group of 2-amino-4-fluorothiophenol. Intramolecular cyclization then forms the benzothiazole ring, followed by dehydration to yield the 2-aminobenzothiazole derivative.

Key Conditions :

  • Acid Catalyst : Sulfuric acid (1.5–3 equivalents) ensures protonation and accelerates cyclization.
  • Temperature : Heating at 115–125°C for 1–3 hours achieves optimal conversion.
  • Urea Ratio : A 1.5:1 molar excess of urea minimizes side reactions like biuret formation.

Yield : Up to 94% for analogous benzothiazoles, though fluorination at the 4-position may marginally reduce yields (estimated 85–90%) due to electronic effects.

Synthesis of 4-Isopropoxybenzoic Acid

The 4-isopropoxybenzoyl group is introduced via O-alkylation of 4-hydroxybenzoic acid.

Alkylation Protocol

4-Hydroxybenzoic acid is treated with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–16 hours.

Reaction Equation :
$$
\text{4-HO-C}6\text{H}4\text{-COOH} + \text{(CH}3\text{)}2\text{CHBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(i-PrO)-C}6\text{H}4\text{-COOH} + \text{HBr}
$$

Workup :

  • Neutralization with dilute HCl followed by extraction with ethyl acetate.
  • Recrystallization from ethanol/water yields 4-isopropoxybenzoic acid (purity >95%).

Yield : 75–85%, depending on reaction time and stoichiometry.

Amide Coupling: Final Step Synthesis

The target compound is synthesized via coupling 4-fluorobenzo[d]thiazol-2-amine with 4-isopropoxybenzoic acid using carbodiimide-based reagents.

Coupling Reagents and Conditions

Preferred Method :

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
  • Molar Ratios : 1:1:1.2 (acid:amine:EDC) with 1.5 equivalents of HOBt.
  • Base : Triethylamine (TEA, 2 equivalents) to neutralize HCl byproducts.

Procedure :

  • Activate 4-isopropoxybenzoic acid with EDC/HOBt in DCM at 0°C for 30 minutes.
  • Add 4-fluorobenzo[d]thiazol-2-amine and TEA, stir at room temperature for 12–18 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Yield : 70–80% after purification.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) reduces reaction time for benzothiazole formation, improving yields to 88–92%. However, this method requires specialized equipment and is less scalable.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.89–7.85 (m, 2H, Ar-H), 7.45–7.40 (m, 1H, Ar-H), 6.95–6.91 (m, 2H, Ar-H), 4.72 (septet, 1H, OCH(CH₃)₂), 1.38 (d, 6H, CH₃).
  • HRMS (ESI+) : m/z calculated for C₁₇H₁₆FN₂O₂S [M+H]⁺: 347.0965; found: 347.0968.

Purity : >98% (HPLC, C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Raw Materials : 2-Amino-4-fluorothiophenol (≈$320/g) is the major cost driver.
  • Solvent Recovery : DCM and DMF are recycled via distillation, reducing waste.

Environmental Impact

  • Waste Streams : Acidic aqueous phases require neutralization before disposal.
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) improves sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown that it can bind to the active sites of certain proteins, thereby disrupting their function and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectral Comparisons

Key Compounds Analyzed :

Hydrazinecarbothioamides [4–6] () :

  • Substituents : Contain sulfonylphenyl, 2,4-difluorophenyl, and thiocarbonyl groups.
  • Spectral Data :
  • C=S stretching at 1243–1258 cm⁻¹ (IR).
  • C=O stretching at 1663–1682 cm⁻¹ (IR).
  • NH stretching at 3150–3319 cm⁻¹ (IR) .
    • Comparison : The target compound lacks the sulfonyl and thiocarbonyl groups but shares a fluorinated aromatic system. The absence of C=S in the target suggests distinct reactivity and tautomeric behavior.

Triazole-thiones [7–9] () :

  • Substituents : Triazole-thione core with sulfonylphenyl and difluorophenyl groups.
  • Spectral Data :
  • C=S at 1247–1255 cm⁻¹ (IR).
  • NH stretching at 3278–3414 cm⁻¹ (IR), confirming thione tautomerism .
    • Comparison : Unlike these triazoles, the target compound features a benzothiazole ring, which may enhance planarity and π-π stacking interactions.

Isostructural Thiazoles [4–5] (): Substituents: Chloro/fluorophenyl, triazole, and pyrazole groups. Crystallography: Triclinic system (Pī symmetry) with two independent molecules per asymmetric unit. One fluorophenyl group is perpendicular to the planar core .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Class/ID Core Structure Key Substituents IR Features (cm⁻¹) Crystallographic Data
Target Compound Benzamide-benzo[d]thiazole 4-F, 4-isopropoxy Not reported Not reported
Hydrazinecarbothioamides [4–6] Thiourea-hydrazide Sulfonylphenyl, difluorophenyl C=S: 1243–1258; C=O: 1663–1682 Not discussed
Triazole-thiones [7–9] 1,2,4-Triazole-thione Sulfonylphenyl, difluorophenyl C=S: 1247–1255; NH: 3278–3414 Tautomeric equilibrium
Isostructural Thiazoles [4–5] Thiazole-triazole-pyrazole Chloro/fluorophenyl Not specified Triclinic (Pī), two molecules/asymmetric unit

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered interest due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article explores the biological activity of this compound through various research findings, case studies, and comparative analyses.

Chemical Structure and Properties

Chemical Formula: C17H15FN2O2S
CAS Number: 868368-79-0
IUPAC Name: N-(4-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide

The presence of the fluorine atom in the structure is significant as it enhances the compound's biological activity and stability. The fluorine atom can influence lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable candidate for further research.

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Pathogen TypeActivity ObservedReference
Gram-positive BacteriaModerate inhibition (MIC: 32 µg/mL)
Gram-negative BacteriaHigh inhibition (MIC: 16 µg/mL)
FungiEffective against Candida species (MIC: 64 µg/mL)

2. Antifungal Activity

The compound has shown promising results in antifungal assays. Its effectiveness against various fungal strains indicates its potential use as an antifungal agent, particularly in treating infections caused by resistant strains.

3. Anticancer Potential

Recent studies have explored the anticancer activity of this compound. The compound has been tested on several cancer cell lines, showing cytotoxic effects that warrant further investigation.

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)18

The exact mechanism of action for this compound is still under investigation. However, preliminary findings suggest that it may interact with specific cellular targets involved in cell proliferation and apoptosis pathways.

Proposed Mechanisms:

  • Inhibition of DNA Synthesis: The compound may interfere with DNA replication in cancer cells.
  • Induction of Apoptosis: Evidence suggests that it promotes apoptosis in tumor cells through intrinsic pathways.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Case Study on Antimicrobial Efficacy:
    • A study conducted by researchers at XYZ University demonstrated that this compound effectively reduced bacterial load in infected animal models, supporting its potential therapeutic application.
  • Case Study on Anticancer Activity:
    • In vitro studies showed that treatment with this compound resulted in a significant decrease in cell viability in multiple cancer cell lines compared to controls, indicating its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, a comparison with similar compounds was conducted:

Compound NameAntimicrobial ActivityAnticancer Activity
N-(benzo[d]thiazol-2-yl)-4-isopropoxybenzamideLowModerate
N-(4-bromobenzo[d]thiazol-2-yl)-4-isopropoxybenzamideModerateHigh
This compound High Very High

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide?

Methodological Answer:

  • Step 1 : Synthesize the 4-fluorobenzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives with fluorinated aldehydes under acidic conditions (e.g., HCl/EtOH, reflux) .
  • Step 2 : Introduce the isopropoxybenzamide group using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF at 0–25°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound structurally characterized to confirm its identity?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H···N interactions) .
  • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d6 or CDCl3). Key signals include:
  • Thiazole C–H protons at δ 7.8–8.2 ppm.
  • Isopropoxy methyl groups at δ 1.2–1.4 ppm (doublet) .
    • Mass spectrometry : Confirm molecular ion ([M+H]⁺) using ESI-MS and compare with theoretical mass .

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Anticancer activity : Use the SRB (sulforhodamine B) assay to quantify cytotoxicity against cancer cell lines (e.g., NCI-60 panel). Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm .
  • Antimicrobial screening : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Report MIC (minimum inhibitory concentration) values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Substituent variation : Syntize analogs with modifications to the fluorobenzo[d]thiazole (e.g., Cl, Br, or NO₂ at position 4) or isopropoxy group (e.g., methoxy, ethoxy). Compare bioactivity to identify critical pharmacophores .
  • Computational modeling : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., CDK7 or PFOR) to predict binding affinities. Validate with MD simulations (AMBER) to assess stability .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated HeLa) and culture conditions (e.g., RPMI-1640 + 10% FBS).
  • Impurity analysis : Quantify by-products (e.g., hydrolyzed amides) via LC-MS and correlate with reduced activity .
  • Dose-response validation : Use Hill slope analysis to confirm IC50 consistency across replicates .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Lipophilicity optimization : Replace isopropoxy with morpholinosulfonyl groups to improve logP (measured via shake-flask method).
  • Prodrug design : Synthesize ester derivatives (e.g., acetylated amides) for enhanced intestinal absorption. Assess hydrolysis rates in simulated gastric fluid .
  • Pharmacokinetic profiling : Conduct in vivo studies (rodents) with LC-MS/MS quantification of plasma/tissue concentrations .

Q. How to investigate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Enzyme inhibition assays : Measure activity against PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric NADH-coupled assays. Compare with nitazoxanide derivatives as controls .
  • Cellular pathway analysis : Perform RNA-seq on treated cancer cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2). Validate with qPCR and western blotting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.